N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C24H26N4O2 and its molecular weight is 402.498. The purity is usually 95%.
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Scientific Research Applications
Inhibitory Activity and Antihypertensive Potential
One study described a series of 6-phenylpyrazolo[3,4-d]pyrimidones, which are specific inhibitors of cGMP-specific (type V) phosphodiesterase, showing enzymatic and cellular activity as well as in vivo oral antihypertensive activity. This research indicates the compound's potential in treating hypertension through the modulation of cGMP phosphodiesterase activity (Dumaitre & Dodic, 1996).
Anticancer and Anti-5-lipoxygenase Agents
Another study synthesized a novel series of pyrazolopyrimidines derivatives, evaluating them as anticancer and anti-5-lipoxygenase agents. This highlights the compound's relevance in developing new treatments for cancer and inflammation by inhibiting the 5-lipoxygenase pathway (Rahmouni et al., 2016).
Synthesis and Structural Analysis
Research into the synthesis and crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine provides insights into the molecular design and structural properties of these compounds, facilitating their application in various fields of chemistry and pharmacology (Repich et al., 2017).
Antimicrobial and Antitumor Activities
The use of enaminones as building blocks for synthesizing substituted pyrazoles has been explored, demonstrating significant antitumor and antimicrobial activities. This application suggests the potential use of the compound in creating new therapeutic agents against microbial infections and cancer (Riyadh, 2011).
Structural and Antipyretic Research
Structural analysis and the study of the antipyretic-hypothermizing effect of various pyrazolo[1,5-a]pyrimidines have been conducted, emphasizing the therapeutic relevance of these compounds in managing fever and potentially other related conditions (Auzzi et al., 1979).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
A structurally similar compound, 3,4-dimethoxyphenethylamine, has been reported to have activity as a monoamine oxidase inhibitor
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the potential target mentioned above, it could possibly inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin. This would result in increased levels of these neurotransmitters in the brain, potentially leading to various physiological effects. This is purely speculative and requires experimental validation .
Biochemical Pathways
The specific biochemical pathways affected by this compound are not clearly defined in the available literature. If the compound does indeed act as a monoamine oxidase inhibitor, it would affect the metabolic pathways of various neurotransmitters, including dopamine, norepinephrine, and serotonin. This could potentially lead to changes in mood, cognition, and neural function .
Result of Action
The molecular and cellular effects of the compound’s action are not explicitly stated in the available resources. If it acts as a monoamine oxidase inhibitor, it could potentially increase the concentration of certain neurotransmitters in the brain, leading to altered neuronal signaling. The specific effects would likely depend on the exact neural pathways involved .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-16-14-22(25-13-12-18-10-11-20(29-3)21(15-18)30-4)28-24(26-16)23(17(2)27-28)19-8-6-5-7-9-19/h5-11,14-15,25H,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFZOQZXZJVXND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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